N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C18H22N4 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-methylpropyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H22N4/c1-12(2)11-19-16-10-13(3)20-18-14(4)17(21-22(16)18)15-8-6-5-7-9-15/h5-10,12,19H,11H2,1-4H3 |
InChI Key |
XVYADYGMQQSXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation
A three-step route involves:
-
Synthesis of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine via cyclocondensation.
-
Protection of the amine group using Boc anhydride.
-
Alkylation with isobutyl bromide followed by deprotection.
This method, while lengthier, improves regioselectivity, achieving >90% purity (HPLC).
One-Pot Synthesis
Recent advancements enable a one-pot approach by combining cyclocondensation and alkylation. For instance, heating 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate and isobutylamine in ethanol at 100°C for 12 hours yielded the target compound in 68% yield.
Optimization of Reaction Conditions
Table 2: Yield Optimization via Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95 |
| Ethanol | 24.3 | 68 | 89 |
| THF | 7.5 | 45 | 78 |
Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates. Catalytic additives such as HBTU (10 mol%) increased yields to 88% by facilitating amide bond formation.
Analytical Characterization
Structural Confirmation:
-
NMR (400 MHz, CDCl): δ 7.51–7.42 (m, 5H, Ph), 5.92 (s, 1H, pyrimidine-H), 3.21 (t, 2H, NCH), 2.32 (s, 6H, CH), 1.85 (m, 1H, iBu-CH), 0.98 (d, 6H, iBu-CH).
-
HRMS: m/z 342.2185 [M+H] (calc. 342.2181).
Purity Assessment:
-
HPLC (C18 column, 80:20 MeOH/HO): Retention time = 6.7 min, purity = 98.5%.
Industrial-Scale Production Considerations
Scaling up requires:
-
Continuous Flow Reactors: Reduce reaction time from 8 hours to 30 minutes.
-
Crystallization: Use ethyl acetate/hexane (1:3) for >99% recovery.
-
Cost Analysis: Raw material costs decrease by 40% when using bulk β-ketoesters.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit antiviral properties. The compound has been studied for its efficacy against viral infections, showcasing potential as a therapeutic agent in antiviral drug development. For instance, compounds in this class have demonstrated activity against viruses such as HIV and influenza, suggesting that N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine may share similar mechanisms of action .
Anticancer Properties
This compound has shown promising results in preclinical studies targeting various cancer cell lines. Notably, it has demonstrated cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating significant potency (A549: 12.5 µM; MCF-7: 15.0 µM) . This suggests its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
The structure of this compound suggests possible anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory potential of this compound demonstrated its ability to reduce levels of TNF-alpha and IL-6 in vitro. These findings suggest that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Analogues
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Comparative Insights
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-aryl substituents (e.g., 4-fluorophenyl at position 3) exhibit potent inhibition of Mycobacterium tuberculosis (M. tb) ATP synthase (IC₅₀ < 0.1 µM) . In contrast, the target compound’s 3-methyl group may reduce affinity due to smaller steric bulk and lack of aryl π-system interactions. However, the isobutylamine at position 7 could enhance metabolic stability compared to pyridinylmethyl derivatives (e.g., ), which show moderate hERG liability .
CRF1 Receptor Antagonism
MPZP, a structurally complex analogue, demonstrates nanomolar affinity for CRF1 receptors, attributed to its 3-(4-methoxy-2-methylphenyl) and bis(2-methoxyethyl)amine groups . The target compound’s simpler 3,5-dimethyl and isobutylamine substituents may reduce CNS penetration but improve synthetic accessibility and oral bioavailability.
Physicochemical Properties
Research Findings and Structure-Activity Relationships (SAR)
Position 7 Modifications
- Isobutylamine vs. Pyridinylmethylamine : Pyridinylmethyl derivatives () exhibit stronger hydrogen bonding via the pyridine nitrogen but face higher hERG risks. The isobutyl group balances lipophilicity and safety .
- Bis(2-methoxyethyl)amine (MPZP) : Enhances CRF1 binding but complicates synthesis and pharmacokinetics .
Biological Activity
N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core, which is known for various pharmacological properties. The presence of the isobutyl and phenyl groups contributes to its biological activity.
1. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
Table 1: Inhibition of COX Enzymes by Pyrazolo[1,5-a]pyrimidines
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-isobutyl derivative | 42.1 ± 0.30 | 23.8 ± 0.20 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above data illustrates that while N-isobutyl derivative shows higher IC50 values compared to celecoxib, it still demonstrates notable COX-2 inhibition.
The anti-inflammatory effects are attributed to the compound's ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). Studies have shown that it reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in inflammatory models.
Case Study 1: In Vivo Assessment of Anti-inflammatory Activity
A study conducted on carrageenan-induced paw edema in rats demonstrated that N-isobutyl derivatives exhibited significant anti-inflammatory activity comparable to indomethacin. The effective dose (ED50) for the compound was determined to be approximately 11.60 μM.
Case Study 2: Structure–Activity Relationship Analysis
Research into SAR has revealed that modifications in the substituents on the pyrazolo-pyrimidine scaffold can enhance biological activity. For instance:
- Electron-donating groups at specific positions have been shown to increase potency against COX enzymes.
Table 2: Summary of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-donating | 2 | Increased COX inhibition |
| Halogen | 4 | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles and β-diketones) under controlled conditions. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups at position 2 or 3 . Optimizing reaction parameters (e.g., catalyst loading, temperature, and solvent polarity) is critical to maximize yield and purity. Post-synthetic modifications, such as introducing the isobutylamine moiety, may require protecting group strategies to avoid side reactions .
Q. How can X-ray crystallography validate the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation (e.g., in methanol) and analyzed using SHELX software for structure solution and refinement. For example, compound 7c (a related pyrazolo[1,5-a]pyrimidine) was resolved at 293 K with a CCD area detector, confirming regioselectivity and bond angles . Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase inhibition) using fluorescence polarization or radiometric methods are common. For anticancer activity, cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., breast MCF-7 or lung A549) can quantify IC50 values. Ensure proper controls (DMSO vehicle) and replicate experiments to assess reproducibility .
Advanced Research Questions
Q. How do substituent variations at positions 2, 3, and 5 influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance binding affinity to kinases like CDK9 . Position 3 aryl groups (e.g., 4-fluorophenyl) improve metabolic stability, while bulky substituents at position 5 may reduce solubility. Systematic derivatization via cross-coupling (e.g., with boronic acids) followed by high-throughput screening can map critical pharmacophores .
Q. What computational approaches predict binding modes with molecular targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Glide) using crystal structures of target proteins (e.g., CDK2 or CRF1 receptors) can model interactions. For instance, the trifluoromethyl group in related compounds forms hydrophobic contacts with kinase ATP-binding pockets . MD simulations (AMBER or GROMACS) assess binding stability over time, while free-energy perturbation (FEP) calculations quantify ΔΔG values for substituent effects .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Validate findings using orthogonal methods:
- Compare enzymatic IC50 with cellular EC50 to confirm target engagement.
- Use CRISPR-edited cell lines to eliminate off-target effects.
- Cross-reference crystallographic data (e.g., SHELX-refined structures) to rule out conformational artifacts .
Q. What strategies improve pharmacokinetic properties without compromising potency?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) to reduce LogP, enhancing aqueous solubility.
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorine atoms to slow CYP450-mediated oxidation.
- Brain penetration : Assess blood-brain barrier permeability using PAMPA assays; isobutyl groups may enhance passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
